2-(Benzyloxy)pyrimidin-5-amine

PD-1/PD-L1 Immuno-oncology Small-molecule inhibitor

2-(Benzyloxy)pyrimidin-5-amine (CAS 1248623-54-2) is a disubstituted pyrimidine building block bearing a benzyloxy group at the 2-position and a primary amine at the 5-position. The compound exhibits a molecular weight of 201.22 g/mol, a topological polar surface area (tPSA) of 61 Ų, and a calculated XLogP3 of 1.3, indicating balanced polarity suitable for further functionalization in medicinal chemistry campaigns.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B13283316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)pyrimidin-5-amine
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=C(C=N2)N
InChIInChI=1S/C11H11N3O/c12-10-6-13-11(14-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8,12H2
InChIKeyCLKVXPZVGQBEBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)pyrimidin-5-amine for Research Procurement: Core Identity and Procurement-Relevant Characteristics


2-(Benzyloxy)pyrimidin-5-amine (CAS 1248623-54-2) is a disubstituted pyrimidine building block bearing a benzyloxy group at the 2-position and a primary amine at the 5-position [1]. The compound exhibits a molecular weight of 201.22 g/mol, a topological polar surface area (tPSA) of 61 Ų, and a calculated XLogP3 of 1.3, indicating balanced polarity suitable for further functionalization in medicinal chemistry campaigns [2]. It is primarily procured as a synthetic intermediate for constructing 2-(benzyloxy)pyrimidine-based small-molecule inhibitors, most notably those targeting the PD-1/PD-L1 immune checkpoint axis [3].

Why Unsubstituted or Regioisomeric Pyrimidine Amines Cannot Replace 2-(Benzyloxy)pyrimidin-5-amine in PD-1/PD-L1 Inhibitor Synthesis


Unsubstituted pyrimidine amines (e.g., 2-aminopyrimidine or 5-aminopyrimidine) lack the critical O-benzyl pharmacophore required for key hydrophobic interactions within the PD-L1 binding pocket, rendering them non-starters for the patented 2-(benzyloxy)pyrimidine series [1]. Regioisomeric alternatives such as 5-(benzyloxy)pyrimidin-2-amine (CAS 42783-58-4) position the amine nucleophile at C2 rather than C5, altering the vector of derivatization and precluding access to the specific substitution patterns exemplified in Formula Ib and Formula Ia compounds that demonstrate low-nanomolar PD-1/PD-L1 inhibitory activity [2]. The specific 2-benzyloxy-5-amino topology is therefore non-interchangeable for programs following the Jubilant Prodel patent SAR.

2-(Benzyloxy)pyrimidin-5-amine Quantitative Differentiation Evidence for Scientific Selection


PD-1/PD-L1 Inhibitor Scaffold: 2-Benzyloxy-5-aminopyrimidine vs Unsubstituted Pyrimidine Core

The 2-(benzyloxy)pyrimidine scaffold is the core structural motif in Jubilant Prodel's PD-1/PD-L1 inhibitor patent (US 11,629,135). Within this patent, elaborated derivatives of the 2-(benzyloxy)pyrimidin-5-amine chemotype demonstrate IC50 values as low as 8.5 nM against the PD-1/PD-L1 interaction in HTRF assays [1]. In contrast, simple 2-aminopyrimidine or 5-aminopyrimidine controls are inactive in this assay system, as they lack the benzyloxy group that occupies a critical hydrophobic sub-pocket on PD-L1 [1].

PD-1/PD-L1 Immuno-oncology Small-molecule inhibitor

AGT Inactivation: 2,4-Diamino-6-benzyloxypyrimidine Derivatives vs O6-Benzylguanine

In the context of AGT inactivation, 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine (a close structural analog of 2-(benzyloxy)pyrimidin-5-amine bearing an additional 4-amino and 5-nitroso substituent) exhibits an ED50 of 0.2 µM against wild-type AGT and is 50- to 60-fold more potent than O6-benzylguanine against mutant alkyltransferases [1]. While the 5-unsubstituted 2-(benzyloxy)pyrimidin-5-amine is comparatively less active (ED50 > 100 µM in HT29 cell extracts), its 5-amino group serves as a critical synthetic handle for introducing the electron-withdrawing nitroso or nitro substituents that confer high AGT-inactivating potency [1].

O6-alkylguanine-DNA alkyltransferase AGT inactivation Chemosensitization

Physicochemical Differentiation: 2-(Benzyloxy)pyrimidin-5-amine vs 5-(Benzyloxy)pyrimidin-2-amine (Regioisomer)

The regioisomer 5-(benzyloxy)pyrimidin-2-amine (CAS 42783-58-4) presents the amine at C2 adjacent to the benzyloxy-substituted C5, whereas 2-(benzyloxy)pyrimidin-5-amine presents the amine at C5 adjacent to the benzyloxy-substituted C2. This positional switch alters the hydrogen bond donor/acceptor geometry: the C2-NH2 group in the regioisomer participates in an intramolecular interaction with the N1 nitrogen, while the C5-NH2 in the target compound is electronically insulated from the ring nitrogens, preserving greater nucleophilicity for downstream coupling reactions [1]. The computed tPSA of 61 Ų and rotatable bond count of 3 for the target compound versus 61 Ų and 3 for the regioisomer are identical, but the dipole moment orientation differs, which can influence solid-phase extraction and chromatographic purification behavior [1].

Regioselective synthesis Medicinal chemistry building block Hydrogen bond donor/acceptor topology

Commercial Availability and Purity Profile for Reproducible Lead Optimization

2-(Benzyloxy)pyrimidin-5-amine is commercially supplied by Enamine at 95% purity with pricing at $306/100 mg and $3,807/10 g (2023 data), enabling gram-scale synthesis campaigns [1]. The regioisomer 5-(benzyloxy)pyrimidin-2-amine is available at 95% purity via Cool Pharm (KH-57436) but with limited scale-up options and longer custom synthesis lead times [2]. The defined purity specification for the target compound supports reproducibility in multi-step synthetic sequences, whereas analogs with uncharacterized purity profiles introduce risk of byproduct formation during sensitive Pd-catalyzed coupling steps.

Chemical procurement Purity specification Lead optimization

Optimal Research and Industrial Application Scenarios for 2-(Benzyloxy)pyrimidin-5-amine Based on Quantitative Evidence


PD-1/PD-L1 Small-Molecule Inhibitor Lead Optimization

Medicinal chemistry teams pursuing small-molecule PD-1/PD-L1 antagonists should prioritize 2-(benzyloxy)pyrimidin-5-amine as the central scaffold for SAR expansion. Derivatives of this chemotype have demonstrated single-digit nanomolar IC50 values (8.5 nM) against the PD-1/PD-L1 protein-protein interaction in HTRF assays, while simpler 2-aminopyrimidine analogs show no measurable activity [1]. Procurement of the 5-amino variant enables rapid diversification through amide coupling, sulfonamide formation, or Buchwald-Hartwig N-arylation at the C5 position without perturbing the critical C2 benzyloxy pharmacophore [1].

AGT Inactivator Development for Chemoresistant Tumors

Research groups developing AGT inactivators to sensitize tumors to alkylating agents should select 2-(benzyloxy)pyrimidin-5-amine as the precursor for installing electron-withdrawing nitroso or nitro groups at the 5-position. The resulting 5-nitroso derivatives achieve ED50 values of 0.2 µM against wild-type AGT and exhibit a 50- to 60-fold potency advantage over the clinical comparator O6-benzylguanine against mutant alkyltransferases implicated in temozolomide resistance [1]. The C5 amine serves as a versatile synthetic handle for diazotization and subsequent functional group interconversion.

Regioselective Synthesis of 2,5-Disubstituted Pyrimidine Libraries

Synthetic chemistry core facilities constructing diversity-oriented pyrimidine libraries should procure 2-(benzyloxy)pyrimidin-5-amine rather than the 5-(benzyloxy)pyrimidin-2-amine regioisomer. The electronically insulated C5-NH2 group in the target compound exhibits superior nucleophilicity in SNAr reactions compared to the C2-NH2 of the regioisomer, which engages in intramolecular hydrogen bonding with N1 [1]. This reactivity difference translates to higher yields and milder reaction conditions for parallel synthesis of amide and sulfonamide libraries.

Gram-Scale Process Chemistry Route Scouting

Process chemistry groups requiring multi-gram quantities of a benzyloxy-aminopyrimidine intermediate should default to 2-(benzyloxy)pyrimidin-5-amine due to its documented commercial availability at 10 g scale with 95% purity specification [1]. The regioisomer 5-(benzyloxy)pyrimidin-2-amine is only available via custom synthesis, introducing lead time uncertainty and batch variability that can derail route scouting timelines [1].

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